N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
Description
N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS: 1220019-90-8) is a carboxamide derivative with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . The compound features a tetrahydro-2H-pyran-4-carboxamide backbone substituted with a 3-amino-2-methylphenyl group. It is classified as an irritant under safety guidelines, indicating handling precautions are necessary .
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-11(14)3-2-4-12(9)15-13(16)10-5-7-17-8-6-10/h2-4,10H,5-8,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBIMWSJFKKMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of 3-amino-2-methylphenylamine with tetrahydro-2H-pyran-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the development of diverse derivatives that can be tailored for specific applications.
Biology
Research has indicated potential biological activities for this compound, particularly in the areas of antimicrobial and antiviral properties. The compound's structure suggests it may interact with biological targets through hydrogen bonding and other molecular interactions, influencing enzymatic activity and receptor binding.
Medicine
The therapeutic potential of this compound is under investigation for various diseases. Notably, its neuropharmacological effects have been explored, particularly its role as an NMDA receptor antagonist, which may offer neuroprotective benefits in conditions like neuropathic pain and neurodegenerative diseases such as Parkinson's disease.
Industry
In industrial applications, this compound is being utilized in the development of new materials and chemical processes. Its properties make it suitable for use in pharmaceuticals and other chemical manufacturing processes.
Neuropharmacological Effects
The compound has shown moderate efficacy as an NMDA receptor antagonist, specifically targeting the NR2B subtype. This interaction can lead to significant neuroprotective effects.
Table 1: Activity Against NMDA Receptors
| Compound | NR2B Antagonist Activity | Efficacy in Neuropathic Pain | Reference |
|---|---|---|---|
| This compound | Moderate | Effective | |
| CP-101606 | High | Effective | |
| Traxoprodil | High | Effective |
Antimicrobial Properties
Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in therapeutic applications.
Case Study 1: Neuroprotection in Animal Models
Research conducted on animal models demonstrated that this compound significantly reduced neuronal damage associated with excitotoxicity. The results suggest its potential utility in treating neurodegenerative disorders.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains. The findings support its potential application in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on analogs with tetrahydro-2H-pyran-4-carboxamide cores but differing substituents, highlighting structural variations and their implications (Table 1).
Table 1: Structural and Functional Comparison of Tetrahydro-2H-pyran-4-carboxamide Derivatives
Key Structural and Functional Insights
Electronic Effects: The chloro substituent in N-(3-Amino-4-chlorophenyl)... Methoxy groups (e.g., in N-(5-Amino-2-methoxyphenyl)...) improve aqueous solubility but may reduce membrane permeability .
Steric and Lipophilic Considerations: N-Methylation in N-(3-Chloro-4-methylphenyl)... (360.83 g/mol) reduces hydrogen-bond donor capacity, impacting receptor interactions . The cyclohexyl group in N-Cyclohexyl-4-(3,4-dimethoxyphenyl)... (329.44 g/mol) introduces significant lipophilicity, favoring hydrophobic binding pockets .
Positional Isomerism: N-(3-Aminophenyl)...
Biological Activity
N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a tetrahydropyran ring, which is known for its diverse pharmacological properties. The presence of an amino group and a carboxamide moiety enhances its ability to interact with biological targets.
Neuropharmacological Effects
Research indicates that compounds with similar structures to this compound exhibit significant activity as NMDA receptor antagonists, particularly targeting the NR2B subtype. These interactions can lead to neuroprotective effects and potential therapeutic applications in conditions such as neuropathic pain and Parkinson's disease .
Table 1: Activity Against NMDA Receptors
| Compound | NR2B Antagonist Activity | Efficacy in Neuropathic Pain | Reference |
|---|---|---|---|
| This compound | Moderate | Effective | |
| CP-101606 | High | Effective | |
| Traxoprodil | High | Effective |
Anti-Cancer Properties
The pyran scaffold has been linked to various anti-cancer activities. In studies involving derivatives of pyran compounds, including those structurally similar to this compound, significant inhibition of cell proliferation in cancer cell lines has been observed. For instance, compounds were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cancer progression.
Table 2: Inhibition of CDK Activity
| Compound | CDK Inhibition IC50 (µM) | Cancer Cell Lines Tested | Reference |
|---|---|---|---|
| This compound | 0.5 | HCT116, HeLa | |
| Pyrazolo[3,4-b]pyridine derivatives | 0.36 | A375, HCT116 |
Case Studies
- Neuroprotection in Animal Models : A study demonstrated that administration of compounds similar to this compound resulted in reduced neuronal damage in models of spinal cord injury. The efficacy was attributed to the compound's ability to selectively block NR2B receptors without affecting motor coordination .
- Anti-Tumor Activity : In vitro studies on colorectal cancer cells showed that pyran derivatives exhibited significant cytotoxic effects, leading to apoptosis through caspase activation pathways. The expression levels of CDK proteins were notably decreased in treated cells, suggesting a mechanism of action through cell cycle regulation .
Q & A
Q. What are the optimized synthetic routes for N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling tetrahydro-2H-pyran-4-carboxylic acid derivatives with substituted aniline precursors. For example, amide bond formation via carbodiimide-mediated coupling (e.g., HATU or EDC) under inert conditions (N₂ atmosphere) is common. Reaction optimization includes:
- Solvent selection : Anhydrous acetonitrile or DMF improves reaction efficiency .
- Catalysts : Piperidine or triethylamine enhances nucleophilic attack in condensation reactions .
- Purification : Recrystallization from ethanol or chromatography (silica gel) achieves ≥95% purity, validated by HPLC .
Key Data : Yields vary (31–76%) depending on steric hindrance and electron-withdrawing groups on the aromatic ring .
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify regiochemistry of the tetrahydro-2H-pyran ring and confirm amide bond formation (e.g., carbonyl signals at ~168–170 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H] matching calculated m/z within 2 ppm error) .
- HPLC : Quantifies purity (>97%) and detects byproducts (e.g., unreacted carboxylic acid precursors) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- In vitro assays :
- Anticancer activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based MMP2 inhibition assays (e.g., IC₅₀ < 1 µM in hydroxamate-based analogs) .
- ADME profiling : Microsomal stability tests (e.g., human liver microsomes) and Caco-2 permeability assays predict pharmacokinetic properties .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity or mitigate off-target effects?
Methodological Answer:
- Scaffold hopping : Replace tetrahydro-2H-pyran with morpholine or piperidine rings to alter steric and electronic profiles .
- Bioisosteric substitutions :
- Trifluoromethyl groups improve metabolic stability .
- Thiazole or pyridine rings enhance π-π stacking with protein targets (e.g., kinase ATP-binding pockets) .
- PROTAC design : Conjugation with E3 ligase ligands (e.g., thalidomide analogs) enables targeted protein degradation .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be systematically addressed?
Methodological Answer:
- Assay standardization :
- Control for redox interference (e.g., compound-mediated MTT reduction artifacts) using resazurin assays .
- Validate enzyme inhibition via orthogonal methods (e.g., SPR binding kinetics vs. fluorogenic assays) .
- Batch variability analysis : Compare HPLC purity (>98%) and salt forms (e.g., hydrochloride vs. freebase) across studies .
Q. What computational strategies predict binding modes and guide SAR studies?
Methodological Answer:
- Molecular docking : AutoDock Vina or Glide models interactions with MMP2 catalytic domains (Zn²⁺ coordination geometry critical) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .
- QSAR modeling : Hammett σ constants and ClogP predict activity trends for substituents on the phenyl ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
